molecular formula C9H13ClN2 B1294679 Ethylenediamine, 2-(chlorobenzyl)- CAS No. 6241-46-9

Ethylenediamine, 2-(chlorobenzyl)-

Cat. No. B1294679
CAS RN: 6241-46-9
M. Wt: 184.66 g/mol
InChI Key: WTGFJEQTHKHUID-UHFFFAOYSA-N
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Description

Ethylenediamine derivatives, specifically those substituted with chlorobenzyl groups, have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds, such as N,N'-bis(2-chlorobenzylidene)ethylenediamine, have been synthesized and characterized in different forms, including their complexes with metals like cobalt and copper. The research has explored their structure, catalytic, and biological activities, revealing their affinity to receptors, antimicrobial properties, and potential in catalysis .

Synthesis Analysis

The synthesis of these ethylenediamine derivatives involves various chemical reactions. For instance, diastereomeric N,N'-dialkylbis(dichlorophenyl)ethylenediamines and their corresponding imidazolidines have been synthesized, with the 2,6-dichloro-substituted compounds showing affinity to the estradiol receptor . Another study reported the preparation of a cobalt(III) complex with ethylenediamine and Boc-L-valine, which involved the reaction of trans [Co(en)2OHCl]+ with an active ester form of Boc-L-valine . Additionally, bimetallic selenocyanate Lewis acid derivatives of N,N'-bis(2-chlorobenzylidene)ethylenediamine have been synthesized and characterized, showing catalytic activity for hydrolysis reactions and antibacterial properties .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine has been determined, showing a center of symmetry and weak intermolecular hydrogen bonds in the crystal packing . The structure of a cobalt(III) complex with ethylenediamine and dipropylenetriamine ligands has been solved, revealing an octahedral configuration around the cobalt atom .

Chemical Reactions Analysis

The chemical reactivity of these ethylenediamine derivatives has been investigated in various contexts. The solvolytic aquation and hydrolysis reactions of chlorobenzylaminebis(ethylenediamine)cobalt(III) salts have been studied, providing insights into the influence of resonance, steric, and inductive effects on reaction rates . Moreover, ethylenediamine itself has been found to be an effective catalyst for the one-pot synthesis of arylnitroalkenes via the Henry reaction and dehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are closely related to their molecular structure. The complexes formed with metals exhibit specific coordination geometries, bond lengths, and angles that influence their physical properties, such as solubility and density, as well as their chemical reactivity and biological activity. For instance, the cobalt(III) complex with ethylenediamine and Boc-L-valine has a distorted octahedral coordination and an extensive hydrogen bonding network . The bimetallic selenocyanate complexes have been characterized by their magnetic moment, FTIR, NMR spectroscopy, and electronic spectroscopy, which correlate with their catalytic and antibacterial activities .

Scientific Research Applications

1. Fragmentation of Ethylenediamine Induced by Low-Energy Electrons

  • Summary of Application: Ethylenediamine is used as an intermediate for the fabrication of many products. The development of new methodologies for synthesis compatible with the environment and sustainability, such as cold plasma processes, implicates reactions induced by nonthermal electrons .
  • Methods of Application: The interaction of low-energy (<10 eV) electrons with ethylenediamine was studied. Electrons induce the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .
  • Results: The fragmentation mechanisms and energetics are discussed in the frame of DFT calculations. The fragmentation processes are quantified by the estimation of the cross sections and the branching ratios for competitive accessible dissociation routes .

2. Cytotoxic Activity of Ethylenediamine Derivatives

  • Summary of Application: Compounds containing ethylene-diamine moiety are known to exhibit antimicrobial, -fungal, -bacterial, -tuberculosis and -cancer activities .
  • Methods of Application: The in vitro cytotoxic activity of N,N’-bis(2-hydroxybenzyl)- (6), N,N’-bis(5-bromo-2-hydroxybenzyl)- (7) and N,N’-bis(5-chloro-2-hydroxybenzyl) (8)- ethylenediamine dihydrochlorides were evaluated towards human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines after 24-h treatment using crystal violet dye binding assay .
  • Results: Compounds 7 and 8 exhibit cytotoxic activity, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in the above cancer cell lines .

3. Ethylenediamine-assisted Solvothermal Synthesis

  • Summary of Application: Ethylenediamine is used in the solvothermal synthesis of ZnS/ZnO photocatalytic heterojunction for high-efficiency hydrogen production .

4. Synthesis of Many Industrial Chemicals

  • Summary of Application: Ethylenediamine is used in large quantities for the production of many industrial chemicals. It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .
  • Methods of Application: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

5. Fabrication of Nanosheets for Catalysis

  • Summary of Application: Ethylenediamine is used in the fabrication of nanosheets for the catalysis of H2 .

4. Synthesis of Many Industrial Chemicals

  • Summary of Application: Ethylenediamine is used in large quantities for the production of many industrial chemicals. It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .
  • Methods of Application: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

5. Fabrication of Nanosheets for Catalysis

  • Summary of Application: Ethylenediamine is used in the fabrication of nanosheets for the catalysis of H2 .

6. Production of Polymers from γ-grafting Methods

  • Summary of Application: Ethylenediamine is used in the “green” production of polymers from γ-grafting methods of chitosan and EDA .

Safety And Hazards

Ethylenediamine, the parent compound, is known to be a contact sensitizer capable of producing local and generalized reactions. It is harmful if swallowed or inhaled, toxic in contact with skin, and may cause severe skin burns and eye damage . The specific safety and hazard information for Ethylenediamine, 2-(chlorobenzyl)- is not detailed in the sources retrieved.

Future Directions

Ethylenediamine, the parent compound, is a widely used building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 . The potential future directions for Ethylenediamine, 2-(chlorobenzyl)- are not specified in the sources retrieved.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFJEQTHKHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211469
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediamine, 2-(chlorobenzyl)-

CAS RN

6241-46-9
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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